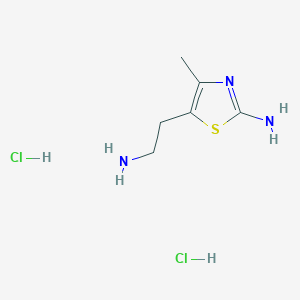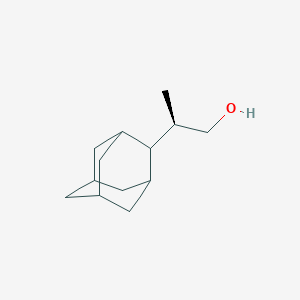
(2R)-2-(2-Adamantyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-Adamantyl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as 2-APA and is a derivative of adamantane.
Mécanisme D'action
The mechanism of action of (2R)-2-(2-Adamantyl)propan-1-ol is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to the disruption of various cellular processes, ultimately resulting in the death of the target cells.
Biochemical and Physiological Effects:
(2R)-2-(2-Adamantyl)propan-1-ol has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth and replication of various viruses, bacteria, and fungi. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-2-(2-Adamantyl)propan-1-ol in lab experiments include its high potency and specificity towards certain targets. The compound is also relatively stable and can be easily synthesized in large quantities. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on (2R)-2-(2-Adamantyl)propan-1-ol. One potential direction is the development of new derivatives of the compound with improved potency and specificity towards certain targets. Another direction is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand the compound's mechanism of action and potential side effects.
Conclusion:
(2R)-2-(2-Adamantyl)propan-1-ol is a promising chemical compound that has potential applications in various fields. The compound has been extensively studied for its antiviral, antibacterial, and antifungal properties, as well as its potential use in the treatment of cancer and neurological disorders. While further studies are needed to fully understand the compound's mechanism of action and potential side effects, the research on (2R)-2-(2-Adamantyl)propan-1-ol holds great promise for the development of new treatments and therapies.
Méthodes De Synthèse
The synthesis of (2R)-2-(2-Adamantyl)propan-1-ol involves the reaction of adamantane with a Grignard reagent. The reaction leads to the formation of the corresponding alcohol, which is then subjected to a reduction reaction to obtain the final product. The synthesis method has been optimized to obtain high yields of the product with minimal impurities.
Applications De Recherche Scientifique
(2R)-2-(2-Adamantyl)propan-1-ol has been extensively studied for its potential applications in various fields. The compound has been found to exhibit antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of cancer and neurological disorders.
Propriétés
IUPAC Name |
(2R)-2-(2-adamantyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3/t8-,9?,10?,11?,12?,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEOFCJCSFJASP-DDNJXNFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Adamantyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)
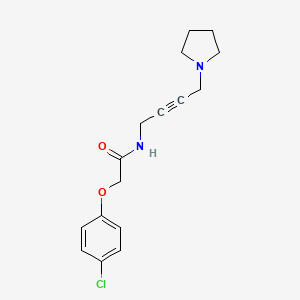

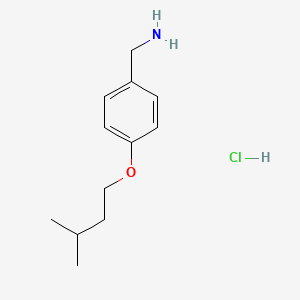
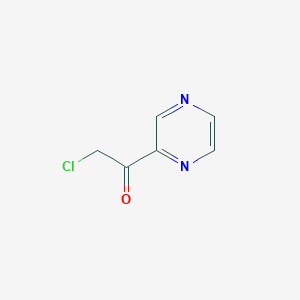
![Ethyl 5-(cyclopropanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2392897.png)

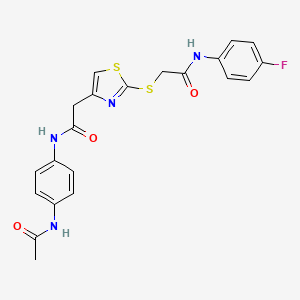

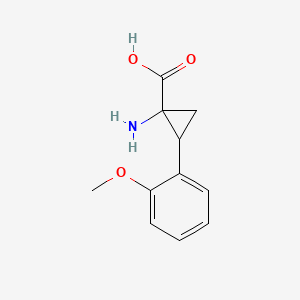
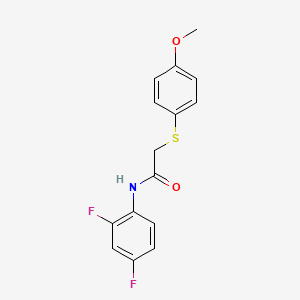
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2392907.png)
![2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2392909.png)
